
(4-(2-Chlorophenyl)piperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (4-(2-Chlorophenyl)piperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazine ring, and an azetidine ring. The presence of these rings suggests that this compound may have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine, pyrazine, and azetidine rings, along with the chlorophenyl and carbonyl groups. The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. For example, the presence of the carbonyl group could influence the compound’s reactivity and polarity .Scientific Research Applications
Genotoxicity and Metabolic Activation Studies
The compound 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine has been identified as a potent and selective 5-HT2C agonist with potential for obesity treatment due to its dose-dependent inhibition of food intake and reduction in body weight in rats. However, its genotoxicity was studied revealing a metabolism-dependent increase of reverse mutations in certain strains. This research provided insight into the compound's bioactivation to a reactive intermediate that covalently binds DNA, emphasizing the importance of understanding metabolic pathways for safety evaluations (Kalgutkar et al., 2007).
Anticancer and Antituberculosis Potential
A series of new derivatives, including (4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates, were synthesized and evaluated for their in vitro anticancer and antituberculosis activities. Notably, compounds 3a and 3c showed significant anticancer activity against human breast cancer cell lines, and compounds 3a, 3b, and 3c exhibited notable antituberculosis activity. This highlights the therapeutic potential of these compounds in treating complex diseases (Mallikarjuna et al., 2014).
Novel Pyrazole Derivatives for Antimicrobial and Anticancer Activity
A study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives demonstrated significant antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating promising therapeutic applications for these novel compounds (Hafez et al., 2016).
Structural Characterisation and Synthetic Applications
The synthesis and X-ray structure characterisation of novel pyrazole carboxamide derivatives containing a piperazine moiety was performed, providing valuable structural information for future drug development. This research underscores the importance of detailed structural analysis in the synthesis of potential therapeutic agents (Lv et al., 2013).
properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c20-15-3-1-2-4-17(15)23-7-9-24(10-8-23)18(26)14-12-25(13-14)19(27)16-11-21-5-6-22-16/h1-6,11,14H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWRIGIHROZGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Chlorophenyl)piperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

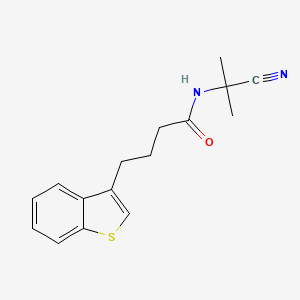
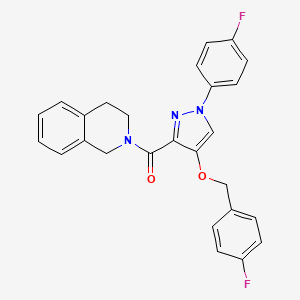
![3-[(4-Fluorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2694541.png)

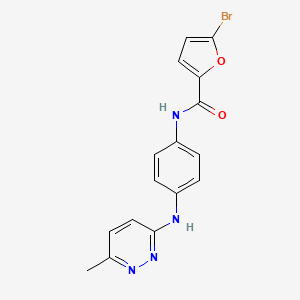
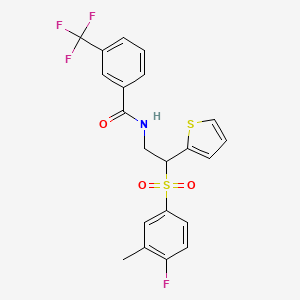
![4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2694546.png)
![2-[(3-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2694551.png)
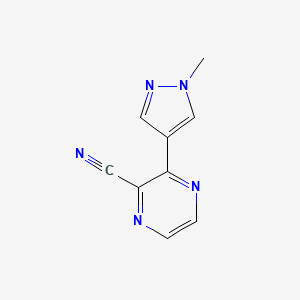


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2694559.png)